2-chloro-6-fluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
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Overview
Description
The compound “2-chloro-6-fluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide” is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . These derivatives have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves designing and evaluating them for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Scientific Research Applications
Synthesis and Chemical Structure
The compound 2-chloro-6-fluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is part of a broader family of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives and benzamidine compounds known for their chemical synthesis and structural analysis. These compounds have been explored for their potential inhibitory effects on cell proliferation, especially in the context of endothelial and tumor cells, albeit with variations in their chemical structure impacting their biological activities (Ilić et al., 2011). In another instance, the synthesis, structure analysis, and extensive Density Functional Theory (DFT) calculations on similar pyridazine analogs, including 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, reveal significant insights into their chemical behavior, electronic properties, and intermolecular interactions (Sallam et al., 2021).
Biological Applications and Potential Therapeutic Uses
Herbicidal and Antimicrobial Activities
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, sharing a similar core structure with 2-chloro-6-fluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide, have demonstrated excellent herbicidal activity across a broad spectrum of vegetation. Their low application rates and potential for agricultural use highlight their significance in plant ecosystem management (Moran, 2003). Additionally, various derivatives of these compounds have exhibited antimicrobial properties, suggesting a potential role in addressing microbial infections and diseases (Bhuiyan et al., 2006).
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancer .
Mode of Action
The compound interacts with its targets by binding to the kinase domains of c-Met and VEGFR-2 . This binding inhibits the kinase activity, which in turn blocks the downstream signaling pathways that promote cell proliferation and survival . The compound’s mode of action is similar to that of foretinib, a known inhibitor of c-Met and VEGFR-2 .
Biochemical Pathways
By inhibiting c-Met and VEGFR-2, the compound affects several biochemical pathways involved in cell growth and survival . These include the PI3K/AKT and MAPK/ERK pathways, which are responsible for promoting cell proliferation, survival, and angiogenesis . Inhibition of these pathways leads to a decrease in cell proliferation and an increase in apoptosis .
Pharmacokinetics
Similar compounds with a [1,2,4]triazolo[4,3-b]pyridazin-3-yl scaffold have been shown to have good bioavailability and low toxicity
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It also shows excellent kinase inhibitory activities against c-Met and VEGFR-2 . Moreover, the compound can induce apoptosis in A549 cells and inhibit their growth in a dose-dependent manner .
properties
IUPAC Name |
2-chloro-6-fluoro-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN5O2/c1-23-12-6-5-10-18-19-11(21(10)20-12)7-17-14(22)13-8(15)3-2-4-9(13)16/h2-6H,7H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEBNELYFYOJJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=C(C=CC=C3Cl)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide |
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